3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
3,4-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethyl group and a tosylated tetrahydroisoquinoline moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives interact with their targets, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets and the biochemical pathways they are involved in.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific pathways and the nature of the interactions with the compound.
Result of Action
Given the range of biological activities associated with indole derivatives , the effects could potentially include changes in cell viability, inflammation, viral replication, and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the preparation of the 1,2,3,4-tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.
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Tosylation: : The tetrahydroisoquinoline intermediate is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group, which is a common protecting group in organic synthesis.
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Formation of the Benzamide: : The final step involves the coupling of the tosylated tetrahydroisoquinoline with 3,4-dimethylbenzoic acid or its derivatives. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups or the tetrahydroisoquinoline ring. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the amide group or the aromatic rings. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst, nitration with HNO₃ and H₂SO₄, sulfonation with SO₃ or H₂SO₄.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Studies might focus on its effects on specific biological pathways and its potential therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Lacks the 3,4-dimethyl substitution, which might affect its reactivity and binding properties.
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Lacks the tosyl group, which could influence its stability and solubility.
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzamide: A positional isomer with potentially different biological activity.
Uniqueness
The presence of both the 3,4-dimethyl substitution and the tosyl group in 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide makes it unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-17-4-10-24(11-5-17)31(29,30)27-13-12-20-8-9-23(15-22(20)16-27)26-25(28)21-7-6-18(2)19(3)14-21/h4-11,14-15H,12-13,16H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBKFIQYFKDQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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